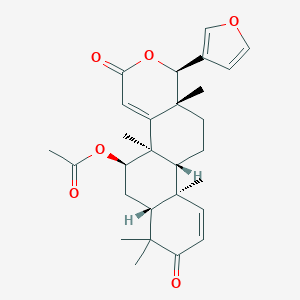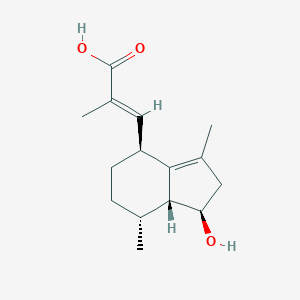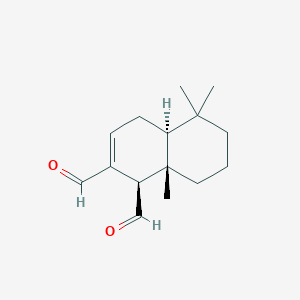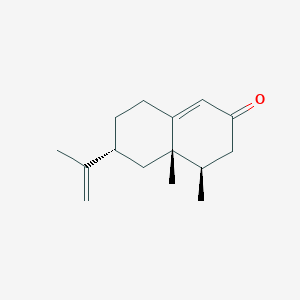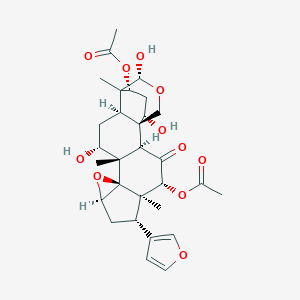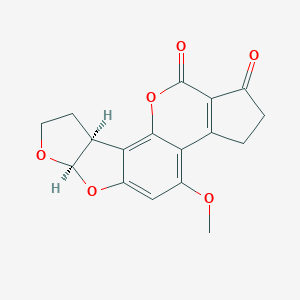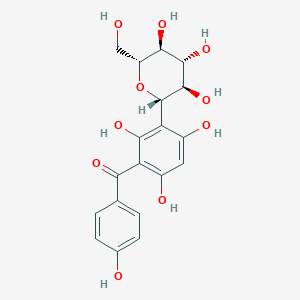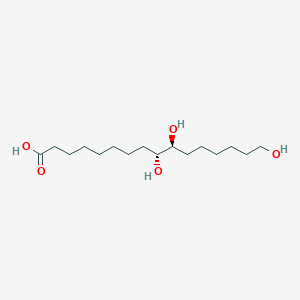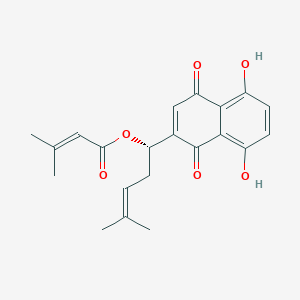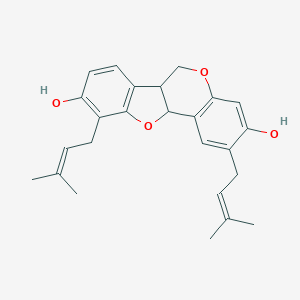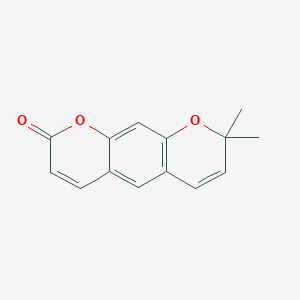
Xanthyletin
説明
Molecular Structure Analysis
Xanthyletin has a molecular formula of C14H12O3 . Its molecular weight is 228.24 Da . The structure includes a coumarin core, which is a common feature in a variety of natural products .Chemical Reactions Analysis
Xanthyletin has been found to exhibit antifungal activity against various organisms . It has been suggested that the mechanism of action could be related to changes in the biochemical composition of the organisms it inhibits .Physical And Chemical Properties Analysis
Xanthyletin is a powder that is stable if stored as directed . It has a density of 1.2±0.1 g/cm3, a boiling point of 384.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Antifungal Applications
Xanthyletin has been identified as an effective antifungal substance. It was isolated from the bark and leaves of Zanthoxylum avicennae and has shown potential in combating fungal infections .
Cytotoxicity Evaluation
Studies have evaluated the cytotoxic effects of Xanthyletin. It was tested using NHDF cell lines to investigate its safety profile in medical applications .
Anti-Pathogen Activity
Xanthyletin has exhibited activity against P. insidiosum , a pathogen responsible for causing pythiosis in humans and animals. It affects the proteins in P. insidiosum, indicating a potential mechanism for its antipathogenic properties .
Safety And Hazards
特性
IUPAC Name |
2,2-dimethylpyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBQNVNUBKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203818 | |
| Record name | Xanthyletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthyletin | |
CAS RN |
553-19-5 | |
| Record name | Xanthyletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthyletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthyletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHYLETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for xanthyletin?
A1: Xanthyletin exhibits a range of biological activities, including:
- Antibacterial activity: [, , ] Xanthyletin demonstrates inhibitory effects against various bacteria, including oral pathogens like Aggregatibacter actinomycetemcomitans and Enterococcus faecalis.
- Antifungal activity: [, , , , ] It inhibits the growth of various fungi, including plant pathogens and Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants.
- Anti-inflammatory activity: [, , , ] Xanthyletin exhibits anti-inflammatory properties, potentially by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines like IL-1β while stimulating the production of anti-inflammatory cytokines like IL-10.
- Antioxidant activity: [, ] Xanthyletin demonstrates antioxidant properties, potentially contributing to its protective effects against oxidative stress.
- Cytotoxic activity: [, , , ] Xanthyletin exhibits cytotoxic activity against various cancer cell lines.
Q2: How does xanthyletin exert its antifungal effects?
A2: Xanthyletin's antifungal activity is attributed to its ability to inhibit ATP synthesis in the mitochondria of fungi, specifically targeting the b6f-PC complex of the electron transport chain. [] This disruption of energy production leads to fungal growth inhibition.
Q3: What is the proposed mechanism behind xanthyletin's anti-inflammatory activity?
A3: While the exact mechanisms are still under investigation, studies suggest that xanthyletin's anti-inflammatory effects might involve modulating cytokine production in immune cells like macrophages. [, , ] Specifically, xanthyletin has been shown to suppress the release of pro-inflammatory cytokines like IL-1β while promoting the production of anti-inflammatory cytokines like IL-10.
Q4: What is the molecular formula and weight of xanthyletin?
A4: Xanthyletin's molecular formula is C14H12O3, and its molecular weight is 228.24 g/mol.
Q5: Which spectroscopic techniques are helpful in characterizing xanthyletin?
A5: NMR (1H and 13C), IR, and Mass Spectrometry (MS) are commonly employed techniques for xanthyletin's structural elucidation. [, , , , , , ] These techniques provide valuable information about the compound's functional groups, connectivity, and molecular weight.
Q6: Are there efficient synthetic routes to produce xanthyletin?
A6: Yes, several synthetic approaches for xanthyletin have been developed, including methods utilizing tandem Claisen rearrangement and Wittig reaction, [] as well as approaches starting from commercially available 2,4-dihydroxybenzaldehyde. []
Q7: Can xanthyletin be incorporated into drug delivery systems?
A7: Yes, xanthyletin can be successfully incorporated into biodegradable polymeric nanoparticles, offering a promising approach for controlled release and targeted delivery. []
Q8: How do structural modifications of xanthyletin influence its biological activity?
A8: Structural modifications, such as the addition of prenyl groups at different positions, can significantly affect xanthyletin's biological activity. [, , , ] For instance, the presence and position of prenyl groups have been shown to impact antifungal, cytotoxic, and anti-inflammatory activities.
Q9: What analytical techniques are used to quantify xanthyletin in plant extracts and formulations?
A9: High-Performance Liquid Chromatography (HPLC), coupled with UV detection, is commonly used for the quantification of xanthyletin in various matrices, including plant extracts and nanoparticle formulations. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



